molecular formula C8H12N2O2 B12882028 N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide

N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide

Cat. No.: B12882028
M. Wt: 168.19 g/mol
InChI Key: OWIMTUBDCYMOSX-UHFFFAOYSA-N
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Description

N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide is unique due to its specific combination of the isoxazole ring with the isopropyl and formamide groups. This unique structure allows it to interact with a different set of molecular targets compared to other isoxazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylformamide

InChI

InChI=1S/C8H12N2O2/c1-6(2)10(5-11)8-4-9-12-7(8)3/h4-6H,1-3H3

InChI Key

OWIMTUBDCYMOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)N(C=O)C(C)C

Origin of Product

United States

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